N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide is a compound that features a pyrrole ring, a phenyl group, and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the trifluoromethyl group often imparts unique chemical and physical properties, making it a valuable moiety in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-diones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique chemical properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide: can be compared with other compounds containing pyrrole, phenyl, and trifluoromethyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O/c20-19(21,22)16-8-5-7-14(12-16)18(25)23-13-15-6-1-2-9-17(15)24-10-3-4-11-24/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLZCIHZNMMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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